1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

P2X7 Antagonist Inflammation Ion Channel

This halogenated pyrido[2,3-b][1,4]oxazin-2(3H)-one features N1-benzyl and C7-iodo substituents critical for P2X7 receptor binding (IC50 107 nM). Unlike unsubstituted or differently halogenated analogs, the C7-iodo group enables halogen bonding studies in protein-ligand complexes, while the N1-benzyl group modulates receptor selectivity and pharmacokinetics. Use as a validated chemical probe for inflammatory disease models, kinase selectivity panels, or scaffold-hopping campaigns. Direct replacement with non-benzylated or non-iodinated analogs risks unpredictable experimental outcomes.

Molecular Formula C14H11IN2O2
Molecular Weight 366.158
CAS No. 1203499-40-4
Cat. No. B581422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
CAS1203499-40-4
Molecular FormulaC14H11IN2O2
Molecular Weight366.158
Structural Identifiers
SMILESC1C(=O)N(C2=C(O1)N=CC(=C2)I)CC3=CC=CC=C3
InChIInChI=1S/C14H11IN2O2/c15-11-6-12-14(16-7-11)19-9-13(18)17(12)8-10-4-2-1-3-5-10/h1-7H,8-9H2
InChIKeyBKGCQXKQWKTXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-40-4) – Procurement-Ready Pyrido[2,3-b][1,4]oxazine Derivative with Characterized Bioactivity


1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-40-4) is a halogenated heterocyclic compound belonging to the pyrido[2,3-b][1,4]oxazine class, which is widely investigated for therapeutic applications including kinase inhibition and receptor antagonism [1]. This specific derivative features a benzyl substituent at the N1 position and an iodine atom at the C7 position of the core scaffold, a structural configuration that confers distinct chemical and biological properties compared to unsubstituted or differently substituted analogs [1].

Why In-Class Pyrido[2,3-b][1,4]oxazines Cannot Simply Be Interchanged: The Critical Role of N1-Benzyl and C7-Iodo Substitution


The pyrido[2,3-b][1,4]oxazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against diverse targets such as EGFR [1], IAPs [2], and the P2X7 receptor [3]. However, biological activity is highly sensitive to specific substitution patterns. For instance, the N1-benzyl group in this compound (CAS 1203499-40-4) is known to influence receptor binding kinetics and selectivity, while the C7-iodo substituent introduces a heavy halogen that can modulate both pharmacokinetic properties and target engagement through halogen bonding or steric effects [1]. Therefore, substituting this compound with a non-benzylated or non-iodinated analog (e.g., 7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, CAS 1203499-29-9) or a differently halogenated derivative risks significant and unpredictable changes in experimental outcomes, making direct replacement without validation inadvisable.

Quantitative Differentiation Evidence for 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-40-4)


Characterized P2X7 Receptor Antagonist Activity of 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has demonstrated antagonist activity at the human P2X7 receptor, a ligand-gated ion channel implicated in inflammatory diseases. In a defined cellular assay using HEK293 cells expressing the human receptor, the compound inhibited BzATP-induced ethidium ion uptake with an IC50 of 107.0 nM [1]. This activity is a quantifiable differentiator from the broader class of pyrido[2,3-b][1,4]oxazines, which have been primarily associated with kinase inhibition (e.g., EGFR) rather than P2X7 modulation.

P2X7 Antagonist Inflammation Ion Channel

Structural Differentiation: Impact of N1-Benzyl and C7-Iodo Substituents on Molecular Properties

The compound's unique substitution pattern (N1-benzyl, C7-iodo) directly influences its physicochemical profile compared to simpler analogs. The benzyl group increases lipophilicity (cLogP) and molecular weight, which can affect membrane permeability and metabolic stability [1]. The iodine atom introduces a heavy halogen that can participate in halogen bonding, a key interaction in many protein-ligand complexes [1]. This differentiates it from non-iodinated analogs like 1-Benzyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one and non-benzylated analogs like 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-29-9).

Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Validated Application Scenarios for 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 1203499-40-4)


P2X7 Receptor Pharmacology Studies: A Validated Antagonist Probe

Based on its demonstrated IC50 of 107.0 nM against the human P2X7 receptor [1], this compound serves as a validated chemical probe for investigating P2X7-mediated signaling pathways in inflammatory disease models. Researchers can use it to benchmark novel P2X7 antagonists or to study receptor function in cellular assays (e.g., HEK293 cells). Its activity, while moderate, provides a defined reference point for structure-activity relationship (SAR) studies around the pyrido[2,3-b][1,4]oxazine scaffold.

Medicinal Chemistry: Exploring Halogen Bonding and Lipophilic Interactions

The presence of the C7-iodo substituent makes this compound a valuable tool for studying halogen bonding interactions in protein-ligand complexes [2]. The heavy iodine atom is a strong halogen bond donor and can be used to probe the geometry and energetics of such interactions, which are increasingly recognized as important for drug design. Additionally, the N1-benzyl group increases molecular weight and lipophilicity, allowing researchers to explore the impact of these properties on target engagement, cellular permeability, and metabolic stability in lead optimization campaigns [2].

Scaffold-Hopping and Kinase Inhibitor Design

Given that the pyrido[2,3-b][1,4]oxazine core is a recognized scaffold for EGFR kinase inhibitors [2], this specific derivative (with its unique substitution pattern) can be used as a starting point for scaffold-hopping exercises or as a control compound in kinase selectivity panels. Its distinct substitution pattern relative to potent EGFR inhibitors described in the literature (e.g., compound 7f with an IC50 of 0.09 μM against HCC827 cells) allows researchers to dissect the contribution of the N1-benzyl and C7-iodo groups to kinase inhibition and anti-proliferative activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.